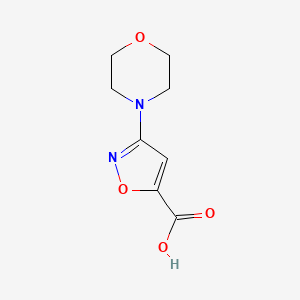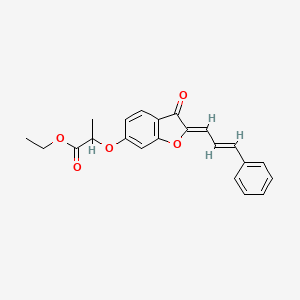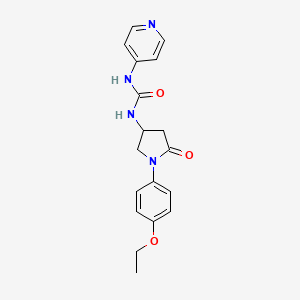![molecular formula C23H21N3O4S2 B2459660 N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291838-54-4](/img/structure/B2459660.png)
N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide information about its reactivity, stability, and possible uses .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis and spectroscopy can be used .Wissenschaftliche Forschungsanwendungen
Dual Inhibitory Activities The compound has been investigated for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in the synthesis of DNA. A study by Gangjee et al. (2008) synthesized analogues with the 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold, showing significant dual inhibitory activity against human TS and DHFR. This indicates its potential utility in cancer therapy due to the pivotal roles of these enzymes in cell proliferation (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antitumor Activity Further extending its potential applications, a study by Hafez and El-Gazzar (2017) explored the synthesis of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, including the compound of interest. These derivatives showed potent anticancer activity against several human cancer cell lines, highlighting their significance in developing new therapeutic agents (Hafez & El-Gazzar, 2017).
Pharmacological Evaluation The pharmacological evaluation of heterocyclic derivatives, including the compound , has been conducted with a focus on their toxicity assessment, tumor inhibition, and potential as antioxidant, analgesic, and anti-inflammatory agents. The study by Faheem (2018) highlights the diverse biological activities of these compounds, offering insights into their multifaceted potential in pharmacology (Faheem, 2018).
Crystal Structure Analysis Understanding the crystal structure of compounds is crucial for drug design and development. Studies by Subasri et al. (2016) and others have detailed the crystal structures of related acetamide derivatives, providing essential data for the rational design of new drugs with improved efficacy and reduced toxicity (Subasri et al., 2016).
Antimicrobial Activities Research on pyrimidine derivatives has shown promising results in the development of new antimicrobial agents. The synthesis of N1-(2-methoxy-4-pyrimidyl)sulfaniiamide and its derivatives, as discussed by Okui, And, & Kametani (1972), presents a foundation for developing novel treatments against bacterial infections (Okui, And, & Kametani, 1972).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-14-8-9-18(29-2)16(12-14)24-20(27)13-32-23-25-15-10-11-31-21(15)22(28)26(23)17-6-4-5-7-19(17)30-3/h4-12H,13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBYPKDJVLKJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-methylbutanamide](/img/structure/B2459579.png)

![1-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2459581.png)



![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2459589.png)
![4-Azido-1-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2459590.png)


![2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2459593.png)

